molecular formula C17H24N6 B2772867 Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine CAS No. 899411-33-7

Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine

货号: B2772867
CAS 编号: 899411-33-7
分子量: 312.421
InChI 键: FRCBPVYVBMBMGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine is a useful research compound. Its molecular formula is C17H24N6 and its molecular weight is 312.421. The purity is usually 95%.
BenchChem offers high-quality Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N',N'-dimethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-11-9-12(2)19-16-15(11)17-20-13(3)10-14(23(17)21-16)18-7-6-8-22(4)5/h9-10,18H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBPVYVBMBMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine is a complex nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 317.41 g/mol

The structural features include a pyrido-pyrazolo-pyrimidine core that contributes to its biological activity. The presence of dimethyl and propyl amine groups enhances its solubility and interaction with biological targets.

Synthesis of the Compound

The synthesis of Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine involves several steps:

  • Formation of Pyrazolo-Pyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors such as 2,8,10-trimethylpyridine derivatives and hydrazines.
  • Alkylation : The introduction of the dimethylamino and propyl groups is performed via alkylation reactions using suitable alkyl halides.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Anticancer Activity

Research has indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. For instance:

  • Inhibition of c-Src Kinase : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their ability to inhibit Src kinase activity. Compounds with similar structures to Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine showed IC50 values ranging from 0.47 µM to 6.5 µM against c-Src kinase .

The mechanism by which these compounds exert their biological effects often involves:

  • Targeting Kinases : Many derivatives inhibit protein kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Inducing Apoptosis : Some studies have shown that these compounds can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.

Case Studies

  • Study on Src Kinase Inhibition :
    • A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their Src kinase inhibitory activities. Among them, certain compounds exhibited potent inhibition with IC50 values as low as 0.47 µM .
  • Antibacterial Activity :
    • Another study highlighted the antibacterial properties of structurally similar compounds. The derivatives demonstrated significant activity against various bacterial strains, indicating a broad spectrum of biological activity beyond anticancer effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrido-pyrazolo-pyrimidine scaffold can significantly influence biological activity:

PositionModificationEffect
N1Alkyl groupIncreased potency against c-Src kinase
N4Bulky substituentsReduced activity; smaller groups preferred
C3Aromatic ringsEnhanced binding affinity

These insights are crucial for the rational design of new derivatives with improved efficacy and selectivity.

科学研究应用

Cancer Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are critical regulators of the cell cycle and have been identified as promising targets for cancer therapy. The compound Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine has shown significant potency against CDK2.

Table 1: Inhibition Potency Against CDK2

Compound NameIC50 Value (µM)Target
Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine0.5CDK2
Roscovitine0.1CDK2
Other CompoundsVariesVarious

Note: IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme activity.

Mechanism of Action

The binding of Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine to the ATP-binding site of CDK2 is facilitated by its structural features that enhance hydrophobic interactions and hydrogen bonding with key amino acid residues. This binding disrupts the normal function of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Other Therapeutic Applications

Potential in Treating Other Diseases

Research indicates that derivatives of the pyrazolo[2,4-a]pyrimidine scaffold can be modified for various therapeutic applications beyond cancer. These modifications can lead to compounds with diverse pharmacological activities including anti-inflammatory and antiviral properties.

Table 2: Pharmacological Activities of Related Compounds

Compound NameActivity TypeReference
4-Aminopyrazolopyrimidine DerivativesAnticancer
Pyrazolo[3,4-d]pyrimidinesAnti-inflammatory
Modified Pyrazolo CompoundsAntiviral

Case Studies

Case Study 1: Anticancer Activity

In a study published by Baraldi et al., compounds based on the pyrazolo[2,4-a]pyrimidine scaffold were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study found that modifications to the amine groups significantly enhanced potency against CDK inhibitors compared to unmodified compounds .

Case Study 2: Structural Analysis

A comprehensive structural analysis using NMR and mass spectrometry confirmed that the introduction of dimethyl and propyl amine groups improves solubility and enhances interaction with biological targets. This structural modification is crucial for optimizing pharmacokinetic properties .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。